molecular formula C6H16Cl2N2O2 B2573355 (2R)-5-amino-2-(methylamino)pentanoicaciddihydrochloride CAS No. 2567489-24-9

(2R)-5-amino-2-(methylamino)pentanoicaciddihydrochloride

Cat. No.: B2573355
CAS No.: 2567489-24-9
M. Wt: 219.11
InChI Key: RVRHWABPZNRLRE-ZJIMSODOSA-N
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Description

(2R)-5-amino-2-(methylamino)pentanoic acid dihydrochloride: is a chemical compound with significant interest in various scientific fields It is characterized by its unique structure, which includes both amino and methylamino groups attached to a pentanoic acid backbone

Scientific Research Applications

Chemistry:

    Catalysis: This compound can be used as a catalyst or a ligand in various chemical reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Interaction: Studies on its interaction with proteins can provide insights into cellular processes.

Medicine:

    Drug Development: Its unique structure makes it a candidate for drug development, particularly in targeting specific biochemical pathways.

Industry:

    Chemical Manufacturing: Used in the production of various chemicals and intermediates.

    Pharmaceuticals: Employed in the synthesis of pharmaceutical compounds.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-5-amino-2-(methylamino)pentanoic acid dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylamino-pentanoic acid.

    Reaction Conditions: The reaction conditions often involve the use of protecting groups to safeguard the amino functionalities during the synthesis. Common reagents include hydrochloric acid for the formation of the dihydrochloride salt.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods: In an industrial setting, the production of (2R)-5-amino-2-(methylamino)pentanoic acid dihydrochloride may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, with stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the amino or methylamino groups, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of (2R)-5-amino-2-(methylamino)pentanoic acid dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to changes in cellular functions.

Comparison with Similar Compounds

  • (2R)-4-methyl-2-(methylamino)pentanoic acid hydrochloride
  • 2-methylpentanoic acid
  • 2-aminobenzothiazole

Uniqueness:

  • Structural Differences: The presence of both amino and methylamino groups in (2R)-5-amino-2-(methylamino)pentanoic acid dihydrochloride distinguishes it from similar compounds.
  • Functional Properties: Its unique functional groups confer specific reactivity and interaction capabilities, making it valuable in targeted applications.

Properties

IUPAC Name

(2R)-5-amino-2-(methylamino)pentanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.2ClH/c1-8-5(6(9)10)3-2-4-7;;/h5,8H,2-4,7H2,1H3,(H,9,10);2*1H/t5-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRHWABPZNRLRE-ZJIMSODOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCCN)C(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H](CCCN)C(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2567489-24-9
Record name (2R)-5-amino-2-(methylamino)pentanoic acid dihydrochloride
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